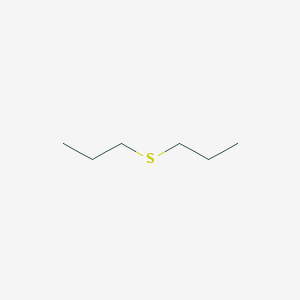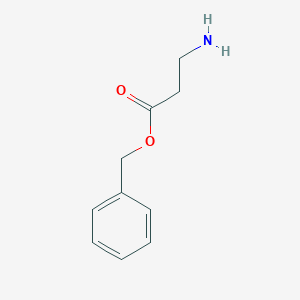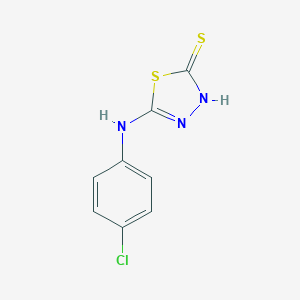
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione
描述
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
作用机制
The exact mechanism of action of 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione is not fully understood. However, studies suggest that it exerts its pharmacological effects by modulating various cellular signaling pathways such as nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol 3-kinase (PI3K)/Akt.
生化和生理效应
Studies have shown that 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione exhibits various biochemical and physiological effects such as antioxidant, analgesic, and antipyretic activities. It also has a protective effect against liver and kidney damage induced by various toxins.
实验室实验的优点和局限性
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has several advantages in lab experiments such as its ease of synthesis, low toxicity, and high stability. However, its limited solubility in water and some organic solvents can pose a challenge in certain experiments.
未来方向
There are several future directions for the research on 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to explore its structure-activity relationship to design more potent analogs with improved pharmacological properties. Furthermore, studies can be conducted to evaluate its safety and toxicity profile in vivo to determine its potential as a drug candidate.
合成方法
The synthesis of 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione can be achieved through various methods such as the reaction of 4-chloroaniline with thiosemicarbazide in the presence of phosphorus oxychloride, or by the reaction of 4-chloroaniline with 2-aminothiophenol in the presence of sodium hydroxide. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
科学研究应用
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has been extensively studied for its pharmacological properties such as anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. Studies have shown that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione has shown promising anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
属性
IUPAC Name |
5-(4-chloroanilino)-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S2/c9-5-1-3-6(4-2-5)10-7-11-12-8(13)14-7/h1-4H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSWFROAQPHJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NNC(=S)S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00163664 | |
| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727271 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
CAS RN |
14731-29-4 | |
| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014731294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC209947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Chloroanilino)-1,3,4-thiadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00163664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



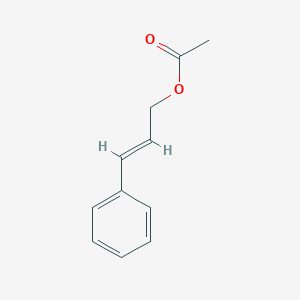
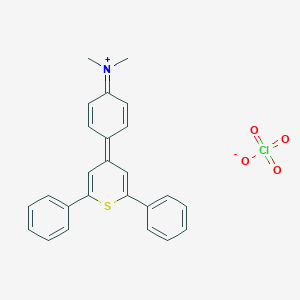
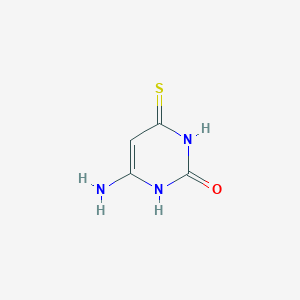
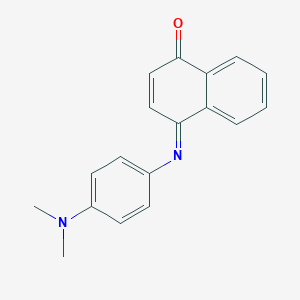
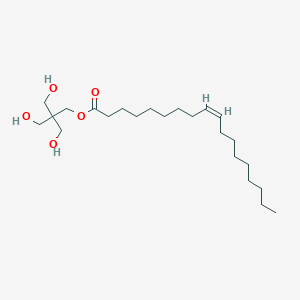
![1,4-Dithiaspiro[4.5]decane](/img/structure/B86391.png)
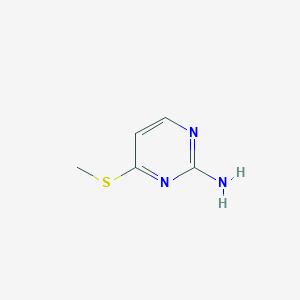
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
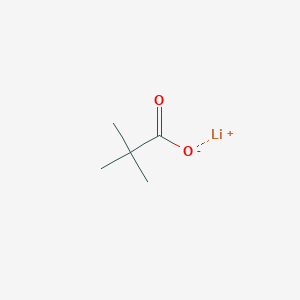
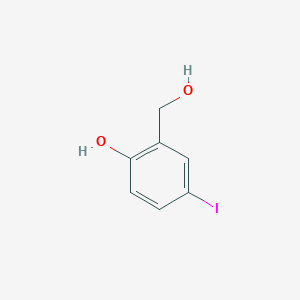
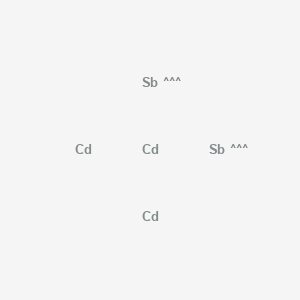
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)
